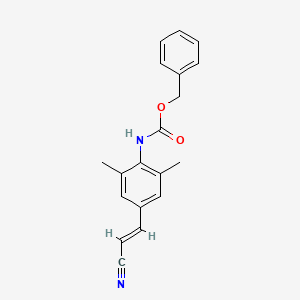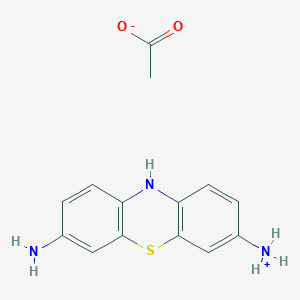
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a cyanovinyl group, and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl or cyanovinyl derivatives.
Applications De Recherche Scientifique
Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyanovinyl and dimethylphenyl groups.
Carbamic acid phenylmethyl ester: Another carbamate with a simpler structure.
Uniqueness
The presence of the cyanovinyl group, in particular, allows for unique substitution reactions that are not possible with simpler carbamates .
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
benzyl N-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]carbamate |
InChI |
InChI=1S/C19H18N2O2/c1-14-11-17(9-6-10-20)12-15(2)18(14)21-19(22)23-13-16-7-4-3-5-8-16/h3-9,11-12H,13H2,1-2H3,(H,21,22)/b9-6+ |
Clé InChI |
WOVAGAPHICMNRX-RMKNXTFCSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)/C=C/C#N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)

![Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13361208.png)

![Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-](/img/structure/B13361225.png)
![6-(2-Methyl-3-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361238.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B13361246.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)

![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13361286.png)

